3-(2-Bromophenyl)piperidin-2-one Demonstrates 74-Fold Superior p38α MAPK Inhibition vs. 4-Bromo Regioisomer
In p38α MAPK enzyme inhibition assays, 3-(2-bromophenyl)piperidin-2-one exhibits an IC₅₀ of 40 nM [1]. In contrast, the 4-bromo positional isomer (3-(4-bromophenyl)piperidin-2-one, CAS 769944-71-0) shows an IC₅₀ of 2,970 nM (2.97 µM) under comparable assay conditions [2]. This represents a 74-fold improvement in potency attributable solely to the 2-bromo vs. 4-bromo substitution pattern.
| Evidence Dimension | p38α MAPK Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | 3-(4-Bromophenyl)piperidin-2-one (CAS 769944-71-0): 2,970 nM (2.97 µM) |
| Quantified Difference | 74-fold lower IC₅₀ (higher potency) for the 2-bromo isomer |
| Conditions | Inhibition of p38α MAPK (unknown origin) using ATF-2 as substrate after 1 hr by ELISA [1]; NanoBRET assay in HEK293T cells for comparator [2] |
Why This Matters
For researchers developing p38α MAPK inhibitors, the 74-fold potency advantage directly translates to lower compound consumption, reduced assay cost, and improved signal-to-noise in cell-based studies.
- [1] BindingDB. BDBM50537171 / CHEMBL4576947. Inhibition of p38alpha MAPK (unknown origin) using ATF-2 as substrate after 1 hr by ELISA. View Source
- [2] BindingDB. BDBM50586592 / CHEMBL5086352. Inhibition of p38alpha (unknown origin) expressed in HEK293T cells using NanoBRET NanoGlo substrate incubated for 2 hrs by NanoBRET assay. View Source
